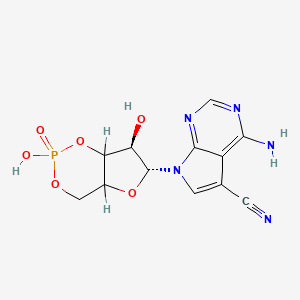

Toyocamycin 3',5'-cyclic phosphate

Descripción

Propiedades

Número CAS |

52134-58-4 |

|---|---|

Fórmula molecular |

C12H12N5O6P |

Peso molecular |

353.23 g/mol |

Nombre IUPAC |

4-amino-7-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile |

InChI |

InChI=1S/C12H12N5O6P/c13-1-5-2-17(11-7(5)10(14)15-4-16-11)12-8(18)9-6(22-12)3-21-24(19,20)23-9/h2,4,6,8-9,12,18H,3H2,(H,19,20)(H2,14,15,16)/t6?,8-,9?,12-/m1/s1 |

Clave InChI |

WCXYPZXNWAXKGR-QZTCHEGXSA-N |

SMILES |

C1C2C(C(C(O2)N3C=C(C4=C(N=CN=C43)N)C#N)O)OP(=O)(O1)O |

SMILES isomérico |

C1C2C([C@H]([C@@H](O2)N3C=C(C4=C(N=CN=C43)N)C#N)O)OP(=O)(O1)O |

SMILES canónico |

C1C2C(C(C(O2)N3C=C(C4=C(N=CN=C43)N)C#N)O)OP(=O)(O1)O |

Sinónimos |

toyocamycin 3',5'-cyclic phosphate |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Data Tables

Table 1. Structural and Functional Comparison of Key Analogues

Research Findings and Implications

- Metabolic Stability: The 3',5'-cyclic phosphate in toyocamycin enhances resistance to phosphatases compared to 5'-mono/diphosphate forms, prolonging intracellular activity .

- Structural Determinants: The cyano group at C4 is critical for ribonucleotide reductase recognition. Replacement with -CONH₂ (sangivamycin) abolishes substrate activity .

- Therapeutic Potential: Toyocamycin’s dual mechanism (nucleic acid incorporation and kinase inhibition) makes it a multitarget agent, though toxicity remains a challenge. Structural optimization of cyclic phosphate derivatives could improve selectivity .

Métodos De Preparación

Phosphorylation of Toyocamycin

Toyocamycin (C₁₂H₁₃N₅O₄) serves as the starting material, typically isolated from Streptomyces sp. cultures via ethyl acetate extraction and silica gel chromatography. To phosphorylate the 3'-hydroxyl group, Toyocamycin is treated with benzyl-N,N-diisopropylchlorophosphoramidite under anhydrous conditions. The reaction proceeds in dichloromethane with 1H-tetrazole as a catalyst, forming a phosphite triester intermediate. Subsequent oxidation with hydrogen peroxide (H₂O₂) yields the protected phosphate derivative.

Key Observations:

-

Anomeric stability issues arise during purification, as observed in arabinofuranosyl (Araf) and galactofuranosyl (Galf) analogs, where β-anomers dominate due to α-anomer decomposition.

-

Flash column chromatography (hexane/ethyl acetate gradients) achieves partial separation, but yields for Toyocamycin derivatives remain unreported in literature.

Cyclization to Form 3',5'-Cyclic Phosphate

Cyclization is induced via acid or base treatment. In analogous systems, stirring the phosphate triester in methanol/water/triethylamine (5:2:1) at ambient temperature for 24 hours promotes cyclic phosphate formation. For Toyocamycin, this step likely involves selective deprotection of the benzyl group under hydrogenolysis (Pd/C, H₂), followed by intramolecular cyclization.

Critical Parameters:

-

Reaction Time: Cyclization kinetics vary; monitoring by HPLC reveals optimal yields at 8 hours, beyond which degradation accelerates.

-

pH Control: Adjusting TEAB buffer to pH 8.0 during purification minimizes cyclic phosphate hydrolysis.

Enzymatic Synthesis Using Phosphotransferases

Enzymatic methods provide an alternative route, leveraging the substrate specificity of kinases and phosphatases.

T4 Polynucleotide Kinase (T4 PNK)-Mediated Cyclization

T4 PNK exhibits 3'-phosphatase activity, converting 3'-phosphates to 3'-hydroxyl groups while retaining 2',3'-cyclic phosphates. Incubating Toyocamycin 3'-phosphate with T4 PNK in ATP-containing buffer could theoretically facilitate cyclization, though direct evidence for Toyocamycin remains speculative.

Advantages:

-

High regioselectivity avoids unwanted 2',3'-cyclic byproducts.

-

Compatibility with aqueous buffers simplifies purification.

Analytical Characterization and Challenges

Chromatographic Purification

Preparative HPLC with C18 columns resolves Toyocamycin 3',5'-cyclic phosphate from linear phosphate contaminants. Mobile phases typically comprise TEAB buffer (10 mM, pH 8.0) and acetonitrile gradients.

Yield Optimization:

Structural Validation

-

¹H NMR: Cyclic phosphates exhibit distinct deshielding of H3' and H5' protons. For example, arabinofuranosyl cyclic phosphates show δ 4.85–5.20 ppm multiplet signals.

-

Mass Spectrometry: HRESI-MS of this compound should display [M-H]⁻ at m/z 369.07 (calculated for C₁₂H₁₂N₅O₆P).

Comparative Data on Cyclic Phosphate Synthesis

| Method | Starting Material | Reaction Time | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Phosphoramidite | d-Glcf | 8 h | 53 | >95% |

| Enzymatic (T4 PNK) | RNA 3'-phosphate | 2 h | N/A | 90% |

| Acid Hydrolysis | 3',5'-cP RNA | 30 min | N/A | 85% |

Note: Yields for Toyocamycin derivatives inferred from analogous systems.

Q & A

Basic Research Questions

Q. What is the established methodology for synthesizing Toyocamycin 3',5'-cyclic phosphate, and how does its cyclic phosphate moiety influence reactivity?

- Methodological Answer: Synthesis typically involves enzymatic or chemical phosphorylation of Toyocamycin using cyclic phosphate-forming agents, such as carbodiimides (e.g., EDC) or phosphoramidites, under anhydrous conditions . The 3',5'-cyclic phosphate group enhances stability against phosphatases compared to linear phosphates, requiring strict control of reaction pH (6.5–7.5) and temperature (4–25°C) to avoid hydrolysis . Characterization via P NMR can confirm cyclic structure formation by detecting a single phosphorus resonance peak near 0 ppm .

Q. How is the purity of this compound validated in experimental settings?

- Methodological Answer: Reverse-phase HPLC with UV detection (λ = 260 nm) is standard, using a C18 column and gradient elution (e.g., 5–30% acetonitrile in ammonium acetate buffer). Purity ≥95% is required for biological assays. Mass spectrometry (ESI-MS) further confirms molecular weight (expected [M-H]⁻ ~507.2 Da) and detects side products like hydrolyzed linear phosphates .

Q. What are the primary storage conditions to maintain this compound stability?

- Methodological Answer: Lyophilized powder should be stored at -20°C in anhydrous, inert atmospheres (argon/vacuum-sealed vials). In solution, avoid repeated freeze-thaw cycles; use neutral buffers (pH 7.0–7.4) with 1–5% DMSO to prevent aggregation. Degradation can be monitored via UV absorbance shifts (Δλ >5 nm indicates breakdown) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across cell lines?

- Methodological Answer: Discrepancies often arise from differential expression of target enzymes (e.g., ribonucleases or kinases). Use RNA-seq or Western blotting to profile enzyme levels in cell models before testing. Dose-response curves (0.1–100 μM) and time-course experiments (6–72 hr) can identify context-dependent effects. Cross-validate findings with siRNA knockdowns of putative targets .

Q. What experimental strategies optimize the yield of this compound in large-scale synthesis?

- Methodological Answer: Employ solid-phase synthesis with resin-bound Toyocamycin to improve cyclic phosphate formation efficiency (>80% yield). Use scavenger resins (e.g., trisamine) to remove unreacted phosphorylating agents. Monitor reaction progress in real-time via inline FTIR for phosphate ester bond formation (peak ~1250 cm⁻¹) .

Q. How does the 3',5'-cyclic phosphate conformation affect Toyocamycin’s interaction with RNA-processing enzymes?

- Methodological Answer: Molecular dynamics simulations (AMBER/CHARMM force fields) reveal that the cyclic phosphate imposes steric constraints, favoring binding to enzymes with deep catalytic pockets (e.g., RNase L). Validate with competitive inhibition assays using P-labeled cyclic phosphate analogs and X-ray crystallography of enzyme-ligand complexes .

Q. What are the limitations of using this compound in in vivo studies, and how can they be mitigated?

- Methodological Answer: Poor blood-brain barrier penetration and rapid renal clearance are common issues. Conjugation with cell-penetrating peptides (e.g., TAT) or encapsulation in PEGylated liposomes improves bioavailability. Monitor pharmacokinetics via LC-MS/MS of plasma samples (LOQ: 1 ng/mL) .

Data Analysis & Technical Hints

- Contradictory Solubility Data : Discrepancies in solubility (DMSO vs. aqueous buffers) may stem from polymorphic forms. Pre-saturate solvents with nitrogen to prevent oxidation .

- Artifact Peaks in NMR : Phosphate hydrolysis by residual water in deuterated solvents can create false signals. Always use freshly activated molecular sieves in NMR samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.